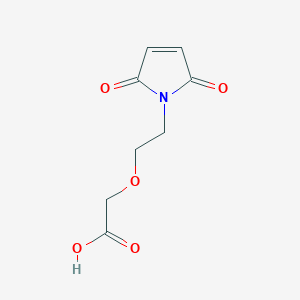
Mal-PEG1-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is widely used in bioconjugation and crosslinking applications due to its ability to form stable bonds with thiol groups and amine groups under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG1-CH2COOH typically involves the reaction of maleimide with polyethylene glycol (PEG) and subsequent functionalization with a carboxylic acid group. The reaction conditions often include:
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)
Catalysts: N,N’-Dicyclohexylcarbodiimide (DCC) or N-Hydroxysuccinimide (NHS)
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions with stringent control over reaction parameters to ensure high purity and yield. The process includes:
Purification: Chromatography techniques such as high-performance liquid chromatography (HPLC)
Quality Control: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG1-CH2COOH undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Coupling Reactions: The carboxylic acid group reacts with amine groups to form amide bonds.
Common Reagents and Conditions
Thiol Reactions: Typically performed at pH 6.5-7.5 using buffers such as phosphate-buffered saline (PBS).
Amine Reactions: Conducted in the presence of coupling agents like DCC or NHS at room temperature.
Major Products
Thioether Bonds: Formed when the maleimide group reacts with thiol-containing molecules.
Amide Bonds: Formed when the carboxylic acid group reacts with amine-containing molecules.
Wissenschaftliche Forschungsanwendungen
Mal-PEG1-CH2COOH is extensively used in various scientific research fields:
Chemistry: Utilized in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for studying biological processes.
Medicine: Used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Mal-PEG1-CH2COOH involves the formation of stable covalent bonds with thiol and amine groups. The maleimide group undergoes a Michael addition reaction with thiol groups, forming a stable thioether bond. The carboxylic acid group reacts with amine groups to form amide bonds. These reactions are highly specific and occur under mild conditions, making this compound an ideal reagent for bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NH2-PEG1-CH2COOH: Contains an amine group instead of a maleimide group.
CBZ-NH-PEG1-CH2COOH: Contains a carbobenzoxy-protected amine group.
Propargyl-PEG1-CH2COOH: Contains a propargyl group instead of a maleimide group .
Uniqueness
Mal-PEG1-CH2COOH is unique due to its dual functionality, allowing it to react with both thiol and amine groups. This versatility makes it highly valuable in various applications, particularly in bioconjugation and crosslinking, where precise and stable modifications are required.
Eigenschaften
Molekularformel |
C8H9NO5 |
|---|---|
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]acetic acid |
InChI |
InChI=1S/C8H9NO5/c10-6-1-2-7(11)9(6)3-4-14-5-8(12)13/h1-2H,3-5H2,(H,12,13) |
InChI-Schlüssel |
DSNJGLRDOPIVJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






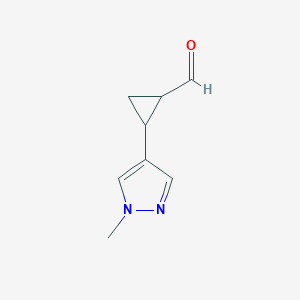
![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)
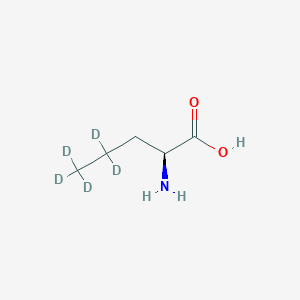

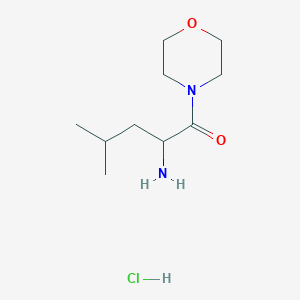

![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
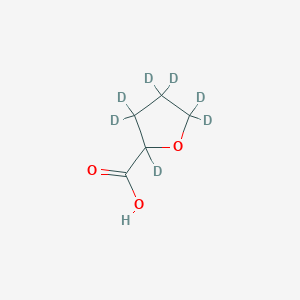
![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
